molecular formula C17H24N4O3S2 B2534351 3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine CAS No. 2415562-94-4

3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B2534351
CAS No.: 2415562-94-4
M. Wt: 396.52
InChI Key: UJCQWYFVYIDEBZ-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring bearing a sulfonyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy and methyl groups, and the attachment of the piperidine and thiophene rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-methylaniline: This compound shares the methoxy and methyl groups but lacks the complex piperidine and thiophene rings.

    Thiophene Derivatives: Compounds such as 5-methylthiophene-2-sulfonamide share the thiophene ring but differ in other substituents.

Uniqueness

3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine is unique due to its combination of a pyrazine ring with a methoxy group, a methyl group, and a piperidine ring bearing a sulfonyl group attached to a thiophene ring. This unique structure may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S2/c1-13-4-5-15(25-13)26(22,23)21-10-6-14(7-11-21)12-20(2)16-17(24-3)19-9-8-18-16/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCQWYFVYIDEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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